MPO Inhibition Potency: Mono-Iodo Methyl Ester Achieves Sub-Micromolar IC50 Against Recombinant Human Myeloperoxidase
Methyl 2-(4-(4-hydroxyphenoxy)-3-iodophenyl)acetate inhibits recombinant human myeloperoxidase (MPO) with an IC50 of 159 nM in an aminophenyl fluorescein-based assay in the presence of 120 mM NaCl with 10 min incubation [1]. This represents sub-micromolar potency against a therapeutically pursued target in inflammatory and cardiovascular diseases. For context, the structurally related 3,5-diiodo free acid analog, [4-(4-hydroxyphenoxy)-3,5-diiodophenyl]acetic acid, was characterized not as an MPO inhibitor but as a competitive peptide deformylase inhibitor (Ki 0.66 μM), highlighting a distinct target engagement profile driven by the mono-iodo substitution pattern [2].
| Evidence Dimension | MPO inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 159 nM |
| Comparator Or Baseline | [4-(4-hydroxyphenoxy)-3,5-diiodophenyl]acetic acid: peptide deformylase Ki = 0.66 μM; MPO data not reported for this comparator |
| Quantified Difference | N/A (different target profiles); target compound demonstrates sub-200 nM MPO activity |
| Conditions | Recombinant human MPO; aminophenyl fluorescein assay; 120 mM NaCl; 10 min incubation |
Why This Matters
A sub-200 nM MPO IC50 positions this compound as a useful tool for probing MPO-dependent pathways, whereas the 3,5-diiodo congener engages an entirely different target (peptide deformylase), making generic substitution between iodination states invalid.
- [1] BindingDB. BDBM50554044 (CHEMBL4792720): Myeloperoxidase IC50 = 159 nM. Curated by Bristol Myers Squibb / ChEMBL. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50554044 (accessed 2026-05-04). View Source
- [2] Jayasekera, M.M.K.; et al. Novel Nonpeptidic Inhibitors of Peptide Deformylase. Arch. Biochem. Biophys. 2000, 381, 313–316. Available at: https://pubmed.ncbi.nlm.nih.gov/11032422/ (accessed 2026-05-04). View Source
